molecular formula C22H21Cl2NO2S B3130662 3-[(4-tert-butylphenyl)methoxy]-N-(2,3-dichlorophenyl)thiophene-2-carboxamide CAS No. 344270-78-6

3-[(4-tert-butylphenyl)methoxy]-N-(2,3-dichlorophenyl)thiophene-2-carboxamide

Cat. No. B3130662
CAS RN: 344270-78-6
M. Wt: 434.4 g/mol
InChI Key: YBCONMAZIKSROA-UHFFFAOYSA-N
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Description

3-[(4-tert-butylphenyl)methoxy]-N-(2,3-dichlorophenyl)thiophene-2-carboxamide, also known as ODM-201, is a non-steroidal anti-androgen drug that is used in the treatment of prostate cancer. It was developed by Orion Corporation and Bayer AG and was approved by the US Food and Drug Administration (FDA) in 2018.

Mechanism of Action

3-[(4-tert-butylphenyl)methoxy]-N-(2,3-dichlorophenyl)thiophene-2-carboxamide works by binding to the androgen receptor and preventing the binding of androgens such as testosterone and dihydrotestosterone. This blocks the signaling pathway that promotes prostate cancer growth and leads to cancer cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable safety profile and minimal side effects compared to other anti-androgen drugs. It does not affect levels of testosterone or other hormones in the body, which can lead to fewer side effects such as hot flashes and sexual dysfunction.

Advantages and Limitations for Lab Experiments

3-[(4-tert-butylphenyl)methoxy]-N-(2,3-dichlorophenyl)thiophene-2-carboxamide has several advantages for use in lab experiments. It is highly selective for the androgen receptor and does not cross-react with other receptors, which makes it a valuable tool for studying the role of the androgen receptor in prostate cancer. However, this compound is a relatively new drug and its long-term effects on prostate cancer treatment are still being studied.

Future Directions

There are several future directions for the study of 3-[(4-tert-butylphenyl)methoxy]-N-(2,3-dichlorophenyl)thiophene-2-carboxamide. One area of research is the use of this compound in combination with other drugs for the treatment of prostate cancer. Another area of research is the potential use of this compound in other types of cancer that are driven by the androgen receptor, such as breast cancer. Additionally, further research is needed to understand the long-term effects of this compound on prostate cancer treatment and patient outcomes.

Scientific Research Applications

3-[(4-tert-butylphenyl)methoxy]-N-(2,3-dichlorophenyl)thiophene-2-carboxamide has been extensively studied for its potential use in the treatment of prostate cancer. It has been shown to be effective in blocking the androgen receptor, which is a key driver of prostate cancer growth. In clinical trials, this compound has been shown to be effective in delaying disease progression and improving overall survival in patients with advanced prostate cancer.

properties

IUPAC Name

3-[(4-tert-butylphenyl)methoxy]-N-(2,3-dichlorophenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21Cl2NO2S/c1-22(2,3)15-9-7-14(8-10-15)13-27-18-11-12-28-20(18)21(26)25-17-6-4-5-16(23)19(17)24/h4-12H,13H2,1-3H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBCONMAZIKSROA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)COC2=C(SC=C2)C(=O)NC3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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